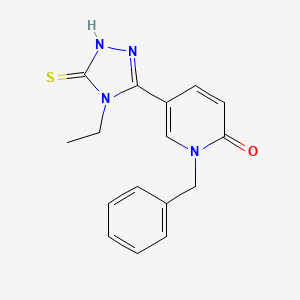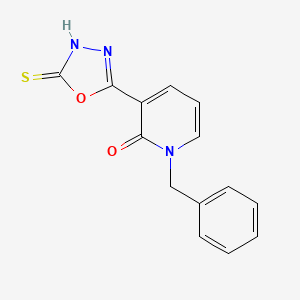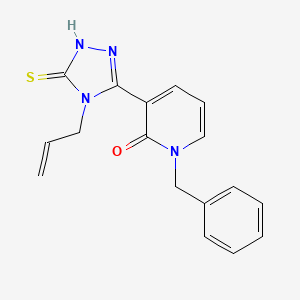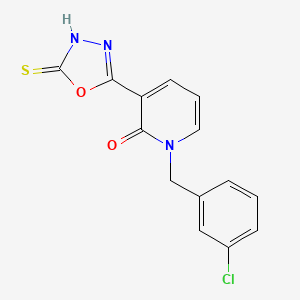![molecular formula C12H10Cl2N2OS B3034928 (2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile CAS No. 251310-71-1](/img/structure/B3034928.png)
(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile
説明
(2Z)-2-[(2,4-Dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile, also known as DCAMSB, is an organosulfur compound with a variety of applications in scientific research. It is a colorless crystalline solid with a melting point of about 140°C and a boiling point of about 300°C. DCAMSB is a versatile compound that can be used in a variety of laboratory experiments, including synthetic organic chemistry, drug development, and biochemistry. Furthermore, DCAMSB has been used in a number of studies to investigate the mechanism of action and biochemical and physiological effects of various compounds.
科学的研究の応用
Environmental Impact and Remediation Efforts
The presence of 2,4-D in the environment, particularly in agricultural settings, has raised concerns about its impact on non-target organisms and ecosystems. Research suggests that while 2,4-D is effective in controlling weeds, its persistence and toxicity in soil and water can pose risks to aquatic life and potentially affect human health through exposure (Islam et al., 2017). Mitigation strategies are necessary to minimize environmental contamination and safeguard public health.
Biodegradation by microorganisms presents a promising avenue for mitigating the environmental impact of herbicides like 2,4-D. Microbial remediation processes offer an eco-friendly alternative to traditional chemical treatments, potentially breaking down toxic compounds into less harmful substances (Magnoli et al., 2020). Further research into microbial strains capable of degrading such compounds could enhance our ability to clean contaminated environments.
Applications and Research Trends
Studies on 2,4-D have primarily focused on its toxicological and environmental aspects, with significant research dedicated to understanding its fate in ecosystems and potential health risks. There's a global trend in the research community to explore less toxic and more environmentally friendly alternatives to traditional herbicides like 2,4-D. This includes the development of compounds with similar functionalities but reduced environmental footprints (Zuanazzi et al., 2020).
The scientific community is also exploring advanced oxidation processes (AOPs) and the use of redox mediators in treating organic pollutants, including those related to 2,4-D and similar compounds. These innovative approaches aim to degrade persistent organic pollutants more efficiently and with less environmental impact, marking a significant shift towards greener remediation technologies (Lee et al., 2020).
特性
IUPAC Name |
(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-18-7-12(17)8(5-15)6-16-11-3-2-9(13)4-10(11)14/h2-4,6,16H,7H2,1H3/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNTNPSQGFSBT-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



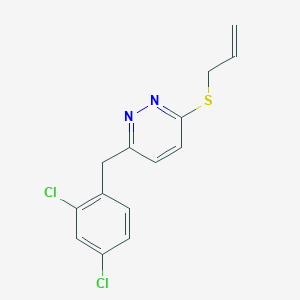
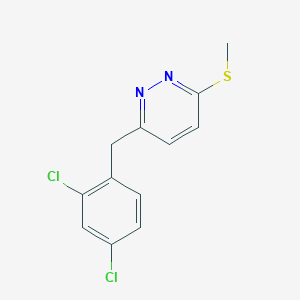

![2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3034848.png)




